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Compound of Interest

Compound Name:
4-Iodo-2-methyl-1-

(trifluoromethyl)benzene

Cat. No.: B1400498 Get Quote

An In-depth Technical Guide to 4-Iodo-2-methyl-1-(trifluoromethyl)benzene

For professionals in chemical research and pharmaceutical development, the strategic

selection of building blocks is paramount to synthetic success. Aryl halides bearing

trifluoromethyl groups are a cornerstone of modern medicinal chemistry, offering a powerful tool

to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide

provides a detailed technical overview of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene, a

versatile reagent for introducing the valuable 2-methyl-1-(trifluoromethyl)phenyl moiety into

complex molecular architectures.

Core Molecular Profile
4-Iodo-2-methyl-1-(trifluoromethyl)benzene (CAS Number: 930599-57-8) is a substituted

aromatic compound that serves as a key intermediate in organic synthesis.[1] Its structure is

characterized by an iodine atom at the 4-position, a methyl group at the 2-position, and a

trifluoromethyl (CF₃) group at the 1-position of the benzene ring.

Physicochemical Properties
Precise experimental data such as boiling point and density for this specific isomer are not

extensively documented in publicly available literature. However, based on related isomers like

1-Iodo-4-(trifluoromethyl)benzene, which has a boiling point of 185-186 °C and a density of

approximately 1.851 g/mL, similar values can be anticipated.[2]
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Property Value Source

Molecular Formula C₈H₆F₃I [1]

Molecular Weight 286.04 g/mol [1]

CAS Number 930599-57-8 [1]

Physical Form Liquid [1]

Flash Point ~138.7 °C [1]

Structural and Spectroscopic Characterization
While specific spectral data sets for this compound are not widely published, its structure

allows for predictable spectroscopic signatures. A scientist would use a combination of NMR

(¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confirm its identity

and purity.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the

aromatic region (typically 7.0-8.0 ppm) and a singlet in the aliphatic region (~2.5 ppm) for the

methyl group. The aromatic protons will exhibit a characteristic splitting pattern based on

their coupling with each other.

¹³C NMR: The carbon spectrum will show eight distinct signals. The carbon attached to the

trifluoromethyl group will appear as a quartet due to C-F coupling.

¹⁹F NMR: The fluorine NMR should display a singlet corresponding to the three equivalent

fluorine atoms of the CF₃ group.[3] This technique is exceptionally sensitive for assessing

purity and monitoring reactions involving fluorinated compounds.

Mass Spectrometry: Electron ionization (EI) mass spectrometry would show a prominent

molecular ion peak (M⁺) at m/z 286, along with characteristic fragmentation patterns,

including the loss of iodine (M-127) and other fragments.
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The synthetic value of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene stems from two key

structural features: the reactive carbon-iodine bond and the influential trifluoromethyl group.

The Role of the Trifluoromethyl Group: The -CF₃ group is a powerful electron-withdrawing

substituent. Its inclusion in drug candidates is a well-established strategy in medicinal

chemistry to modulate key properties.[4] It can enhance metabolic stability by blocking sites

susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability,

and alter acidity or basicity of nearby functional groups, thereby influencing drug-receptor

interactions.

The Reactivity of the Aryl-Iodide Bond: The carbon-iodine bond is the most reactive among the

aryl halides (I > Br > Cl > F) in the oxidative addition step of palladium-catalyzed cross-coupling

reactions.[5] This high reactivity allows for milder reaction conditions, lower catalyst loadings,

and broader substrate scope, making this compound an excellent electrophile for constructing

new carbon-carbon and carbon-heteroatom bonds.

Below is a logical workflow for the utilization of this building block in a research context.
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Caption: General workflow for utilizing the title compound.
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Key Applications in Cross-Coupling Chemistry
This molecule is an ideal substrate for palladium-catalyzed reactions, most notably the Suzuki-

Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction creates a new carbon-carbon bond between an organohalide and

an organoboron compound. It is one of the most robust and widely used methods for the

synthesis of biaryl compounds, which are prevalent in pharmaceuticals.

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle. The

choice of a palladium(0) source, a phosphine ligand, and a base is critical. The base activates

the boronic acid, facilitating the transmetalation step where the organic group is transferred

from boron to palladium. The ligand stabilizes the palladium center and modulates its reactivity.
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Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This is a generalized protocol that serves as a starting point for optimization.

Vessel Preparation: To an oven-dried Schlenk flask, add 4-Iodo-2-methyl-1-
(trifluoromethyl)benzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a

suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1400498?utm_src=pdf-body-img
https://www.benchchem.com/product/b1400498?utm_src=pdf-body
https://www.benchchem.com/product/b1400498?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1400498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalyst Addition: Add the palladium catalyst, for instance,

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon)

three times.

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and

water (e.g., 4:1 ratio, 10 mL total), via syringe.

Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C.

Monitor the reaction progress using TLC or LC-MS.

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate,

wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between

an aryl halide and a terminal alkyne. This reaction is fundamental for synthesizing arylalkynes

and conjugated enynes, structures found in advanced materials and complex natural products.

Mechanistic Rationale: The reaction typically employs a dual catalytic system: a palladium

catalyst and a copper(I) co-catalyst.[6] The palladium complex undergoes oxidative addition

with the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a

copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.

Copper-free protocols have also been developed.[7]
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Caption: Dual catalytic cycles in the Sonogashira reaction.

Representative Protocol: Sonogashira Coupling

This is a generalized protocol that serves as a starting point for optimization.

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add the

palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and copper(I) iodide (CuI, 0.04

mmol, 4 mol%).

Reagent Addition: Add 4-Iodo-2-methyl-1-(trifluoromethyl)benzene (1.0 mmol) and a

suitable solvent like anhydrous tetrahydrofuran (THF) or DMF (10 mL).

Base and Alkyne: Add an amine base, such as triethylamine (Et₃N, 2.0 mmol), followed by

the dropwise addition of the terminal alkyne (1.1 mmol).

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60

°C). Monitor for completion by TLC or GC-MS.

Work-up: Once complete, dilute the reaction mixture with diethyl ether and filter through a

pad of Celite to remove catalyst residues. Wash the filtrate with saturated ammonium

chloride solution and then brine.
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the

resulting residue via flash column chromatography.

Safety and Handling
As a laboratory chemical, 4-Iodo-2-methyl-1-(trifluoromethyl)benzene must be handled with

appropriate care.

GHS Classification: The compound is typically classified with the GHS07 pictogram

(Harmful).[1]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[1]

Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate

personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-

resistant gloves. Store in a tightly sealed container in a cool, dry place, protected from light.

[1]

Conclusion
4-Iodo-2-methyl-1-(trifluoromethyl)benzene is a high-value building block for researchers in

drug discovery and materials science. Its structural features—a highly reactive iodine atom for

facile cross-coupling and a strategically placed trifluoromethyl group for modulating molecular

properties—make it an enabling tool for modern synthetic chemistry. Understanding the

underlying mechanisms of its key reactions, such as the Suzuki-Miyaura and Sonogashira

couplings, empowers scientists to rationally design and execute synthetic routes to novel and

complex molecules. While detailed physicochemical and spectroscopic data require further

dissemination, the established reactivity patterns of aryl iodides provide a robust framework for

its successful application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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